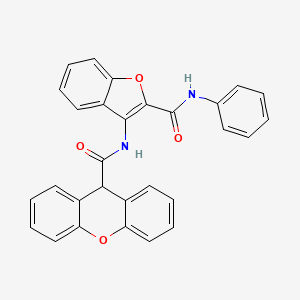

N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a benzofuran ring and a xanthene moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is highly efficient for creating complex polycyclic benzofuran compounds . The xanthene moiety can be introduced through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.

化学反应分析

Types of Reactions

N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

科学研究应用

N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence for imaging applications.

作用机制

The mechanism of action of N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The xanthene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

相似化合物的比较

Similar Compounds

Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

Xanthene Derivatives: Fluorescein and rhodamine, which are widely used as fluorescent dyes in biological imaging.

Uniqueness

N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a benzofuran ring and a xanthene moiety, which imparts a diverse range of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development.

生物活性

N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that integrates a benzofuran moiety with a xanthene backbone, potentially imparting various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran : A fused bicyclic structure known for its pharmacological properties.

- Xanthene : A tricyclic compound that enhances the stability and activity of the molecule.

The molecular formula is C22H19N3O3, and its molecular weight is approximately 373.4 g/mol.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

-

Anticancer Activity :

- Compounds containing benzofuran and xanthene moieties have shown selective cytotoxicity against various cancer cell lines. For instance, a study reported that benzofuran derivatives exhibited moderate growth inhibition in specific cancer cell lines, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition :

- Antimicrobial Properties :

Data Tables

The following table summarizes the biological activities observed in related compounds:

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of benzofuran derivatives, including this compound. The compound was tested against a panel of 60 cancer cell lines, revealing selective growth inhibition in several types, particularly breast and colon cancer cells. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Enzyme Inhibition

Another significant study focused on the enzyme inhibition properties of similar compounds. The research highlighted that certain benzofuran derivatives inhibited carbonic anhydrases with high selectivity. This property was exploited to develop novel inhibitors for therapeutic use in treating diseases associated with aberrant CA activity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, and how can purity be ensured?

The synthesis involves a multi-step process:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions.

- Step 2 : Introduction of the phenylcarbamoyl group using carbodiimide coupling agents (e.g., DCC or EDCI) with DMAP as a catalyst to activate the carboxyl group.

- Step 3 : Final coupling of the xanthene-carboxamide moiety via nucleophilic acyl substitution.

Purity Assurance : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₈H₁₅N₃O₃, MW 305.33 g/mol) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns on the benzofuran and xanthene cores.

- Mass Spectrometry : HRMS to validate molecular weight and isotopic distribution.

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- X-ray Crystallography (if crystalline): For absolute configuration determination, though limited by crystallinity challenges in xanthene derivatives .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?

Contradictions in cytotoxicity or target affinity may arise from:

- Cell Line Variability : Test across multiple cancer cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, IC₅₀ calculations).

- Solubility Issues : Use DMSO as a co-solvent (≤0.1% v/v) to avoid aggregation artifacts.

- Metabolic Stability : Perform hepatic microsomal assays to assess degradation rates.

- Data Normalization : Include positive controls (e.g., hydroxyurea for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What computational strategies are recommended to predict the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., topoisomerases, kinases). Prioritize targets with binding affinities ≤ -7.0 kcal/mol.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Monitor RMSD and hydrogen-bond persistence.

- ADMET Prediction : Tools like SwissADME or ADMETLab to evaluate bioavailability, BBB penetration, and toxicity risks. Key parameters: LogP ≤3, TPSA ≤140 Ų .

Q. How can researchers design experiments to elucidate the compound’s interaction with DNA or enzymes?

- Fluorescence Quenching Assays : Use ethidium bromide displacement to assess DNA intercalation.

- Enzyme Inhibition Assays : Test against purified enzymes (e.g., topoisomerase II) via gel electrophoresis for DNA cleavage/relaxation.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions.

- CRISPR-Cas9 Knockout Models : Validate target relevance by comparing cytotoxicity in wild-type vs. gene-edited cell lines .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Optimized Coupling Conditions : Replace DCC with water-soluble carbodiimides (e.g., EDCI) for easier purification.

- Flow Chemistry : Implement continuous-flow reactors to enhance yield and reduce side reactions.

- Green Solvents : Substitute DCM with cyclopentyl methyl ether (CPME) for sustainability.

- Quality Control : Use HPLC-PDA (≥95% purity) and LC-MS to monitor batch consistency .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in biological assays?

- Standardized Protocols : Adopt CLIA/CAP guidelines for cell culture and assay conditions.

- Triplicate Runs : Include technical and biological replicates.

- Data Normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH).

- Blind Analysis : Mask sample identities during data collection to reduce bias .

Q. What analytical approaches resolve structural ambiguities in derivatives or metabolites?

属性

IUPAC Name |

N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20N2O4/c32-28(25-19-12-4-7-15-22(19)34-23-16-8-5-13-20(23)25)31-26-21-14-6-9-17-24(21)35-27(26)29(33)30-18-10-2-1-3-11-18/h1-17,25H,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZYWLUZXZSDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。